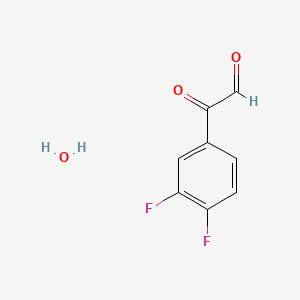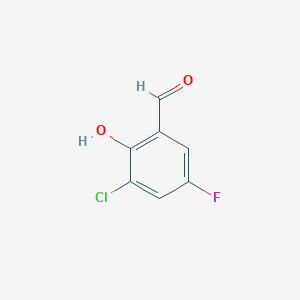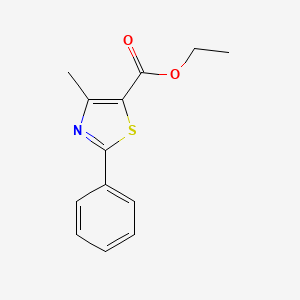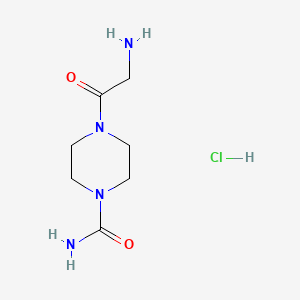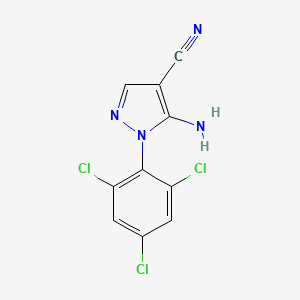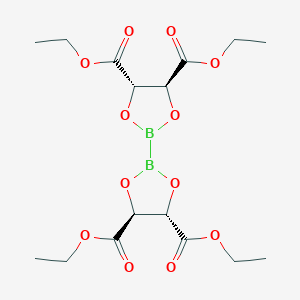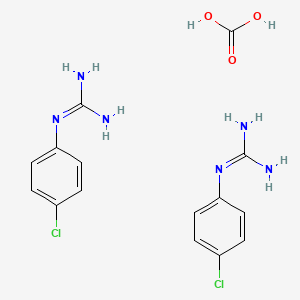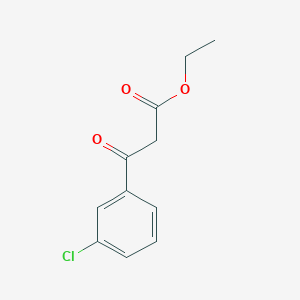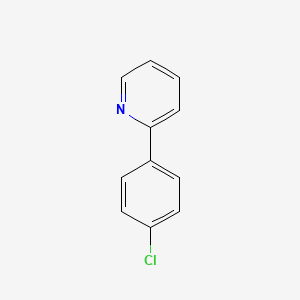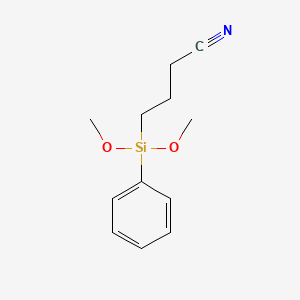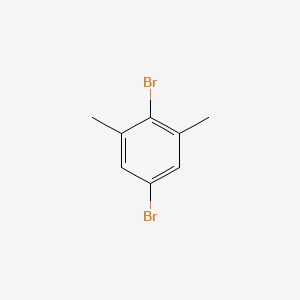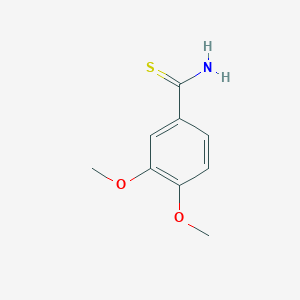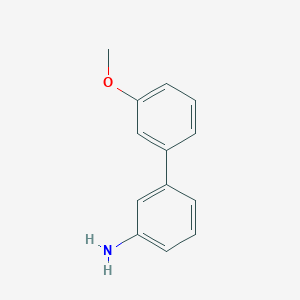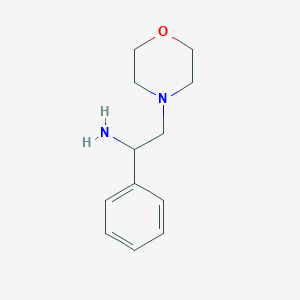
2-Morpholin-4-yl-1-phenylethylamine
Vue d'ensemble
Description
“2-Morpholin-4-yl-1-phenylethylamine” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 . The compound is also known by the synonyms “alpha-[(Morpholin-4-yl)methyl]benzylamine” and "4-(2-Amino-2-phenylethyl)morpholine" .
Molecular Structure Analysis
The InChI code for “2-Morpholin-4-yl-1-phenylethylamine” is 1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Morpholin-4-yl-1-phenylethylamine” is a solid at room temperature . The compound should be stored at 2-8°C . The flash point is 130-134°C at 2mm Hg .
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
One notable application of 2-Morpholin-4-yl-1-phenylethylamine derivatives is as neurokinin-1 (NK-1) receptor antagonists. These compounds, such as the one described in Harrison et al. (2001), are effective in pre-clinical tests related to clinical efficacy in emesis and depression, demonstrating their potential in treating these conditions (Harrison et al., 2001).
Structural Optimization for Enhanced Efficacy
Further research by Hale et al. (1998) focuses on the structural modification of morpholine acetal human neurokinin-1 receptor antagonists. These modifications led to compounds with potent, long-acting hNK-1 receptor antagonistic properties, beneficial in treating chronic disorders related to Substance P actions (Hale et al., 1998).
Platinum(II) Complexes in Cancer Therapy
Brodie et al. (2004) explored the use of platinum(II) complexes incorporating morpholine derivatives in cancer therapy. These complexes showed variable cytotoxicities against leukemia cell lines, indicating potential applications in targeted cancer treatments (Brodie et al., 2004).
Peptidomimetic Chemistry
In peptidomimetic chemistry, enantiopure Fmoc-protected morpholine-3-carboxylic acid, as synthesized by Sladojevich et al. (2007), is significant. This compound demonstrates compatibility with solid-phase peptide synthesis, essential for developing peptidomimetics (Sladojevich et al., 2007).
Fluorescence Studies
The fluorescence properties of catechol amines condensed with formaldehyde, including phenylethylamine derivatives, were studied by Falck et al. (1962). This research provides insights into the fluorescence characteristics of these compounds, relevant in various analytical and diagnostic applications (Falck et al., 1962).
Oxidative Degradation Studies
The study of oxidative degradation of morpholine acetal substance P antagonists, as researched by Zhao et al. (2004), reveals insights into the stability and degradation pathways of these compounds, critical for their development and optimization (Zhao et al., 2004).
Heterocyclic Scaffold Synthesis
Pandey et al. (2012) demonstrated the use of morpholine derivatives in synthesizing heterocyclic scaffolds. These scaffolds are valuable in developing bioactive molecules for various therapeutic applications (Pandey et al., 2012).
Photodynamic Therapy Agents
Kucińska et al. (2015) investigated 2-(morpholin-4-yl)ethoxy substituted phthalocyanines for photodynamic therapy. These compounds showed promising results in cancer cell lines, highlighting their potential as therapeutic agents (Kucińska et al., 2015).
Morpholine as a Privileged Structure in Medicinal Chemistry
Kourounakis et al. (2020) reviewed the significance of morpholine in drug design and development. The study emphasizes morpholine's role in enhancing potency and improving pharmacokinetic properties of drugs (Kourounakis et al., 2020).
Antifungal Agents
Bardiot et al. (2015) developed 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal properties. These compounds demonstrated efficacy against various fungal species, indicating their potential in antifungal therapies (Bardiot et al., 2015).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It’s recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided .
Propriétés
IUPAC Name |
2-morpholin-4-yl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGARRWBBUZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384640 | |
| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-phenylethylamine | |
CAS RN |
38060-08-1 | |
| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


